N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3-(piperidin-1-yl)propyl chain. The thioacetamide linker connects the core to an N-(5-chloro-2,4-dimethoxyphenyl) group. The chloro and methoxy substituents on the phenyl ring enhance lipophilicity and electronic effects, while the piperidine moiety may improve solubility and receptor-binding affinity.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[4-oxo-3-(3-piperidin-1-ylpropyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O4S2/c1-32-19-14-20(33-2)18(13-16(19)25)26-21(30)15-35-24-27-17-7-12-34-22(17)23(31)29(24)11-6-10-28-8-4-3-5-9-28/h7,12-14H,3-6,8-11,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWNRBCOVZDWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC3=C(C(=O)N2CCCN4CCCCC4)SC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClN₃O₄S |
| Molecular Weight | 353.84 g/mol |
| Density | 1.277 g/cm³ |
| Boiling Point | 433.3 °C |
| LogP | 2.3478 |
These properties suggest a moderate lipophilicity and potential for membrane permeability, which are critical for biological activity.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .
In vitro studies have demonstrated that related compounds can effectively target kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, some derivatives demonstrated IC50 values in the low micromolar range against prostate (PC-3) and lung (A-549) cancer cells .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Studies have reported that thiazol and thiophene derivatives exhibit significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The structural motifs present in this compound may contribute similarly to its antimicrobial efficacy.
The mechanism of action for this compound is hypothesized to involve multiple pathways:
- Inhibition of Kinases : By targeting specific kinases involved in tumor growth and survival.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.
- Cell Cycle Arrest : Interference with the normal progression of the cell cycle.
Case Studies
Recent studies have highlighted the effectiveness of related compounds in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a pyrido[2,3-d]pyrimidine derivative showed promising results in a clinical trial with breast cancer patients, demonstrating a significant reduction in tumor size after treatment with an analog of this compound .
- Antimicrobial Resistance Study : Another study evaluated resistance patterns among bacterial strains treated with thieno[3,2-d]pyrimidine derivatives similar to this compound. Results indicated a decrease in resistance development compared to traditional antibiotics .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The thieno-pyrimidinone core in the target compound and analogs (e.g., ) is critical for π-π stacking interactions in enzyme binding. Pyrazinone derivatives (e.g., ) exhibit distinct electronic properties due to nitrogen positioning.
- Substituent Effects: The piperidinylpropyl group in the target compound likely enhances solubility compared to aromatic substituents (e.g., naphthyl in ). Halogen and Methoxy Groups: The 5-chloro-2,4-dimethoxyphenyl group in the target compound may improve membrane permeability over non-halogenated analogs .
- Molecular Weight: The target compound’s higher molecular weight (~550 vs.
Physicochemical and Pharmacokinetic Predictions
- Solubility : The piperidinylpropyl group may improve aqueous solubility compared to purely aromatic analogs (e.g., ).
- pKa: The predicted pKa (~13.1) aligns with thienopyrimidinone derivatives, indicating moderate ionization at physiological pH .
- Metabolic Stability: The chloro and methoxy groups may reduce oxidative metabolism, extending half-life relative to non-halogenated compounds .
Q & A
Q. What are the key synthetic routes for N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?
- Answer : The compound can be synthesized via a multi-step approach: (i) Thioacetamide coupling : React the thieno[3,2-d]pyrimidinone core with a chlorophenyl-substituted thiol intermediate using coupling agents like EDCI/HOBt . (ii) Piperidinylpropyl substitution : Introduce the 3-(piperidin-1-yl)propyl group via nucleophilic substitution or reductive amination under inert conditions . (iii) Final acetylation : Protect reactive amines using chloroacetyl chloride, followed by deprotection . Critical Note: Monitor reaction progress via TLC or HPLC to avoid over-substitution .
Q. How can researchers validate the structural integrity of this compound?
- Answer : Use a combination of:
- NMR spectroscopy : Confirm proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, piperidinyl protons at δ 1.4–2.7 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous thieno-pyrimidine derivatives .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]+: ~592.7 g/mol) .
Q. What solvent systems are optimal for purification?
- Answer : Use gradient column chromatography with ethyl acetate/hexane (3:7 to 6:4) for intermediate steps. For final purification, employ preparative HPLC with a C18 column and acetonitrile/water (0.1% TFA) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the cyclization step of the thieno-pyrimidine core?
- Answer : Apply Design of Experiments (DoE) to optimize:
- Temperature : 80–100°C (higher temperatures favor cyclization but risk decomposition) .
- Catalyst : Use p-toluenesulfonic acid (10 mol%) in DMF to accelerate ring closure .
- Reaction time : 12–24 hours, monitored by LC-MS to halt at >90% conversion .
Contradiction Alert: Some protocols suggest microwave-assisted synthesis (30 min at 120°C) to bypass side reactions .
Q. How should researchers address discrepancies in bioactivity data between structural analogs?
- Answer : Perform computational docking studies to compare binding affinities with target proteins (e.g., kinases). For example:
- Replace the piperidinylpropyl group with morpholine or pyrrolidine derivatives to assess steric effects .
- Use molecular dynamics simulations to evaluate the impact of the 5-chloro-2,4-dimethoxyphenyl moiety on solubility and membrane permeability .
Q. What strategies can mitigate challenges in achieving high enantiomeric purity?
- Answer :
- Chiral chromatography : Employ cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol .
- Asymmetric synthesis : Introduce chiral auxiliaries during the piperidinylpropyl substitution step, such as (R)-BINOL-phosphoric acid catalysts .
Q. How does the electronic nature of the thioacetamide linker influence stability under physiological conditions?
- Answer :
- Hydrolytic stability : The thioether bond is resistant to hydrolysis at pH 7.4, but the acetamide group may degrade in serum. Validate via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Oxidative susceptibility : Test reactivity with H2O2 (1 mM) to identify potential sulfoxide byproducts .
Data Analysis & Methodological Challenges
Q. How should researchers interpret conflicting cytotoxicity data in in vitro assays?
- Answer :
- Dose-response normalization : Cross-validate IC50 values using multiple cell lines (e.g., HEK293 vs. HepG2) .
- Assay interference : Rule out false positives by testing the compound’s autofluorescence in MTT assays .
Q. What analytical techniques are critical for characterizing degradation products?
- Answer :
- LC-MS/MS : Identify fragments (e.g., cleavage at the thioacetamide bond) .
- FT-IR spectroscopy : Detect carbonyl shifts (1700–1750 cm<sup>-1</sup>) indicative of oxidation .
Structural-Activity Relationship (SAR) Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
